molecular formula C11H12BrFO3 B13681340 Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate

Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate

Cat. No.: B13681340
M. Wt: 291.11 g/mol
InChI Key: FCCMSKRLSRBAGS-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate is an organic compound with the molecular formula C11H12BrFO3. This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, along with an ethyl ester and a hydroxy group on the propanoate chain. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: 3-(4-bromo-2-fluorophenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanol.

    Substitution: Ethyl 3-(4-iodo-2-fluorophenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate is used in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The presence of the bromo and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxy group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the active acid form.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-chloro-2-fluorophenyl)-3-hydroxypropanoate
  • Ethyl 3-(4-bromo-2-chlorophenyl)-3-hydroxypropanoate
  • Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate

Uniqueness

Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate is unique due to the combination of bromo and fluoro substituents on the phenyl ring. This combination can significantly alter the compound’s chemical properties, making it distinct from other similar compounds. The presence of both electron-withdrawing groups can enhance the compound’s reactivity in certain chemical reactions.

Biological Activity

Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of halogen substituents, specifically bromine and fluorine, enhances its biological activity, making it a subject of interest for drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₂BrF O₃, with a molecular weight of approximately 291.12 g/mol. The compound features a hydroxypropanoate group attached to a phenyl ring that is substituted with bromine and fluorine atoms. These halogen atoms significantly influence the compound's reactivity and biological properties.

Structural Characteristics

PropertyDetails
Molecular FormulaC₁₁H₁₂BrF O₃
Molecular Weight291.12 g/mol
Functional GroupsHydroxypropanoate, aromatic
Halogen SubstituentsBromine (Br), Fluorine (F)

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an antiviral agent. Its structure suggests potential utility in the development of medications targeting viral infections.

The halogen substituents in this compound enhance its lipophilicity and alter its binding affinity to biological targets, which may lead to increased efficacy against various viruses. Preliminary studies suggest that compounds with similar structures can interact with viral proteins, potentially inhibiting viral replication.

Case Studies and Research Findings

  • Antiviral Activity : Studies have shown that compounds structurally similar to this compound exhibit significant activity against respiratory syncytial virus (RSV) and other viral pathogens. The presence of bromine and fluorine enhances their interaction with viral proteins, which may inhibit replication .
  • Enzyme Interaction : The compound has been investigated as a biochemical probe for studying enzyme-substrate interactions. Its unique structure allows it to modulate the activity of specific enzymes, which is crucial for drug design .
  • Structure-Activity Relationship (SAR) : Ongoing research focuses on elucidating the specific interactions at the molecular level through receptor binding assays and SAR studies. These investigations aim to clarify how the positioning of halogen atoms affects pharmacokinetics and receptor interactions .

Comparative Biological Activity

The following table summarizes the biological activities of compounds structurally related to this compound:

Compound NameMolecular FormulaBiological Activity
Ethyl 3-(3-bromo-5-fluorophenyl)-3-hydroxypropanoateC₁₁H₁₂BrF O₃Antiviral properties
Ethyl 4-bromo-2-fluorobenzoateC₉H₈BrF O₂Antimicrobial activity
Ethyl 4-bromophenylacetateC₉H₉BrO₂Anti-inflammatory properties

Synthesis Methods

Various synthetic pathways have been developed for producing this compound, emphasizing efficiency and yield:

  • Direct Halogenation : Utilizing standard halogenation techniques to introduce bromine and fluorine onto the phenolic ring.
  • Esterification Reactions : Employing acid-catalyzed reactions to form the ester linkage with the hydroxypropanoate group.

Properties

Molecular Formula

C11H12BrFO3

Molecular Weight

291.11 g/mol

IUPAC Name

ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12BrFO3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5,10,14H,2,6H2,1H3

InChI Key

FCCMSKRLSRBAGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)Br)F)O

Origin of Product

United States

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